molecular formula CH2ClNO B1583757 Carbamoyl chloride CAS No. 463-72-9

Carbamoyl chloride

Cat. No. B1583757
CAS RN: 463-72-9
M. Wt: 79.48 g/mol
InChI Key: CKDWPUIZGOQOOM-UHFFFAOYSA-N
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Description

Carbamoyl chloride is a functional group with the formula R2NC(O)Cl . The parent carbamoyl chloride, H2NCOCl, is unstable, but many N-substituted analogues are known . Most examples are moisture sensitive, colorless, and soluble in nonpolar organic solvents . An example is dimethylcarbamoyl chloride .


Synthesis Analysis

Carbamoyl chlorides are prepared by the reaction of an amine with phosgene . They can also be formed by the addition of hydrogen chloride to isocyanates . This allows carbamoyl chlorides to be prepared with N-H functionality .


Molecular Structure Analysis

The molecular structure of carbamoyl chloride consists of a carbonyl group (C=O) and a chloride atom attached to the same carbon atom, with a nitrogen atom also attached to the carbon . The nitrogen atom is further bonded to two other groups, represented by ‘R’ in the formula R2NC(O)Cl .


Chemical Reactions Analysis

Carbamoyl chlorides can participate in a diverse range of transition metal-catalyzed transformations . These include radical initiated reactions, cross-coupling and annulation reaction modes, as well as C–H functionalization . These reactions allow access to amide-functionalized organic frameworks, which have extensive applications in pharmaceutical and natural product synthesis .


Physical And Chemical Properties Analysis

Carbamoyl chloride is moisture sensitive, colorless, and soluble in nonpolar organic solvents . An example, dimethylcarbamoyl chloride, has a melting point of -90 °C and a boiling point of 93 °C .

Scientific Research Applications

  • Intermediate in Syntheses and Solvolysis Studies : Carbamoyl chlorides are crucial intermediates in both research laboratories and industrial syntheses. Their solvolysis reactions, usually following an SN1 mechanism, are extensively studied. They are particularly stable compared to structurally related compounds and are used in synthesizing monosubstituted derivatives (D’Souza & Kevill, 2016).

  • Preparation of Unsymmetrical Ureas : Carbamoyl chlorides are used for preparing unsymmetrical ureas, a process facilitated by phosgene. This method finds applications in carbon-11 chemistry, contributing significantly to the preparation of radiotracers for positron emission tomography (Lemoucheux et al., 2003).

  • Development of New Protein Synthesis Reagents : Carbamoyl chlorides are involved in the synthesis of (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides. Their stability and chemical transformations make them potential candidates for developing protein synthesis and modification reagents (Schrader et al., 2011).

  • Synthesis of the Anti-Alzheimer’s Drug Rivastigmine : Zinc chloride-catalyzed synthesis of carbamates from carbamoyl chlorides is an effective protocol, successfully used in the gram-scale synthesis of rivastigmine, an FDA-approved drug for Alzheimer's treatment (Gayke et al., 2022).

  • Biofilm Treatment in Wounds : Dialkyl Carbamoyl Chloride, a derivative of carbamoyl chloride, shows promise in the treatment and prevention of biofilm in wounds, indicating its potential in healthcare applications (Freitas et al., 2021).

  • Medicinal Chemistry and Drug Development : Carbamoyl chlorides are used in advanced organic synthesis techniques for constructing amide bonds, a fundamental entity in biomolecules. This has direct implications in the field of drug discovery and development (Maiti et al., 2021).

  • Synthesis of Tertiary Amides : Carbamoyl chlorides react with cyano-Gilman cuprates to produce tertiary amides. This reaction is versatile and allows for the use of different organolithium or Grignard compounds, broadening its applicability (Lemoucheux et al., 2004).

  • Photolabile Alcohol Protecting Groups : N-Methyl-N-(o-nitrophenyl)carbamates, derived from carbamoyl chloride, serve as photoremovable alcohol protecting groups. This innovation is significant in synthetic chemistry, particularly for sensitive chemical compounds (Loudwig & Goeldner, 2001).

Safety And Hazards

Carbamoyl chloride is extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin . It is also combustible and reacts with water or moisture in the air to form hydrochloric acid and dimethylcarbamic acid . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Carbamoyl chlorides have been developed as synthons for various amide-containing molecules and heterocycles . They have been used in a diverse range of transition metal-catalyzed transformations . Future research may focus on further exploring these reactions and finding new applications for carbamoyl chlorides in pharmaceutical and natural product synthesis .

properties

IUPAC Name

carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2ClNO/c2-1(3)4/h(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDWPUIZGOQOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963544
Record name Carbonochloridimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamoyl chloride

CAS RN

463-72-9
Record name Carbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.676
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Record name CARBAMYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

A tetrahydrofuran (75 mL) solution of phenoxycarbonylbenzotriazole (19.1 g) was dropped into an ethyl acetate solution (100 mL) of bis(trichloromethyl) carbonate (9.5 g) at 10° C. The resultant solution was stirred at 40° C. for 3 hrs. After the solvent was distilled away at reduced pressure, 200 mL of hexane were added to the concentrated residue, and the material was stirred for 1 hr. The crystals were filtered out and dried to obtain carbamoyl chloride of phenoxycarbonylbenzotriazole (to be abbreviated as PBT-COCl hereinafter) (22.4 g).
Quantity
75 mL
Type
reactant
Reaction Step One
Name
phenoxycarbonylbenzotriazole
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 970 parts of isopropylcarbamic acid chloride in 1,020 parts of chlorobenzene is inroduced into an apparatus analogous to that of Example 1 and is refluxed for 9 hours -- during which the reaction temperature rises from 77° to 88° C -- whilst passing 120,000 parts by volume of dry nitrogen per hour through the mixture. The subsequent distillation gives 630 parts of isopropyl isocyanate free from carbamic acid chloride (corresponding to 93% of theory, based on isopropylcarbamic acid chloride used), boiling at from 73.5° to 74.5° C.
[Compound]
Name
970
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamoyl chloride
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Carbamoyl chloride
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Carbamoyl chloride
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Carbamoyl chloride
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Carbamoyl chloride
Reactant of Route 6
Carbamoyl chloride

Citations

For This Compound
2,610
Citations
C Tsukano, M Okuno… - Angewandte Chemie …, 2012 - Wiley Online Library
… In the course of our research, we have used carbamoyl chloride in palladium-catalyzed … the preparation of various oxindoles from a carbamoyl chloride precursor using CH activation …
Number of citations: 106 onlinelibrary.wiley.com
C Zhang, X Wu, C Wang, C Zhang, J Qu, Y Chen - Organic Letters, 2020 - ACS Publications
… catalyzed cascade reaction of alkene-tethered carbamoyl chloride has become a vital tool for … , we initially focused on the reaction of carbamoyl chloride 1a as a model substrate and 1,1-…
Number of citations: 34 pubs.acs.org
Q Zhang, HZ Yu, Y Fu - Organometallics, 2013 - ACS Publications
A theoretical study has been carried out on the palladium-catalyzed C(sp 3 )–H activation/amidation reaction of carbamoyl chloride precursors ( Takemoto , Y. Angew. Chem. Int. Ed. …
Number of citations: 30 pubs.acs.org
O Tsuge, M Yoshida, S Kanemasa - The Journal of Organic …, 1974 - ACS Publications
… of Al-(a-chlorobenzylidene)carbamoyl chloride (1) having two reactive … Carbamoyl chloride 1 can be expected to be useful as a … temperature afforded the expected carbamoyl chloride 1 …
Number of citations: 10 pubs.acs.org
GT Wang, Y Chen, S Wang, R Sciotti, T Sowin - Tetrahedron letters, 1997 - Elsevier
… 6 The carbamoyl chloride 2 was then prepared according to the following procedure. In a typical experiment, Wang resin with Fmoc-isonipecotic acid (6.0 g, -0.46 mmole/g) was treated …
Number of citations: 31 www.sciencedirect.com
R Cooper, L Jenkins - Journal of Wound Care, 2016 - magonlinelibrary.com
Objective: To date only planktonic bacteria have been shown to bind irreversibly to dialkyl carbamoyl chloride (DACC)-coated Cutimed Sorbact dressings. Therefore, this study was …
Number of citations: 35 www.magonlinelibrary.com
JC Deng, SB Zhuang, QZ Liu, ZW Lin, YL Su… - RSC …, 2017 - pubs.rsc.org
… Traditional methods for the synthesis of thiocarbamates mainly involve the reaction of thiols with carbamoyl chloride, or the nucleophilic addition of isocyanates with thiols. Iodine-catalyzed …
Number of citations: 20 pubs.rsc.org
MJ D'Souza, DN Kevill - International Journal of Molecular Sciences, 2016 - mdpi.com
… An interesting historical aspect of the naming is that, within the parent carbamoyl chloride … by elimination of HCl from an N-substituted carbamoyl chloride, find use in the development of …
Number of citations: 14 www.mdpi.com
C Chen, J Hu, J Su, X Tong - Tetrahedron Letters, 2014 - Elsevier
… On the basis of the well-known metal-catalyzed transformations of carbamoyl chloride, 15 we believed that the reaction would be initiated by oxidative addition of carbamoyl chloride 1 …
Number of citations: 62 www.sciencedirect.com
YZ Duan, MZ Deng - Synlett, 2005 - thieme-connect.com
… The first palladium-catalyzed cross-coupling reaction between substituted arylboronic acids and chloroformate or carbamoyl chloride is described. One-carbon homologation from …
Number of citations: 25 www.thieme-connect.com

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